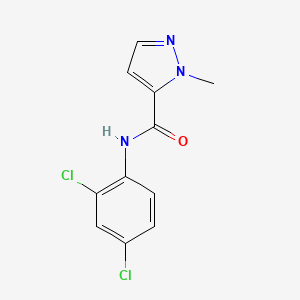
N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as A-836,339, is a selective cannabinoid CB2 receptor agonist. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
作用機序
N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide binds selectively to the CB2 receptor, which is predominantly expressed in immune cells. The activation of CB2 receptors by N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines. It also reduces pain sensitivity by modulating the release of neurotransmitters in the spinal cord. In cancer, the compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 and increases the production of anti-inflammatory cytokines such as IL-10. It also reduces oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. In cancer, the compound inhibits angiogenesis and metastasis by reducing the expression of VEGF and MMPs. In neurodegenerative disorders, the compound reduces neuroinflammation and oxidative stress, which are the major contributors to neuronal damage.
実験室実験の利点と制限
The advantages of using N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments include its high selectivity for the CB2 receptor, its potent anti-inflammatory and analgesic effects, and its potential therapeutic applications in various diseases. However, the limitations of using the compound include its poor solubility in water, which makes it difficult to administer in vivo, and its potential off-target effects on other receptors.
将来の方向性
The future directions for the research on N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide include the development of more potent and selective CB2 receptor agonists, the optimization of the synthesis method to obtain higher yields and purity of the compound, and the investigation of its potential therapeutic applications in other diseases such as autoimmune disorders and cardiovascular diseases. The compound can also be used as a tool to study the role of the CB2 receptor in various physiological and pathological processes.
合成法
The synthesis of N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form 2,4-dichlorophenylhydrazone. The hydrazone is then reacted with methyl hydrazine to form N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide. The synthesis method has been optimized to obtain high yields and purity of the compound.
科学的研究の応用
N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as inflammation, neuropathic pain, cancer, and neurodegenerative disorders. The compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also has analgesic effects by reducing pain sensitivity in neuropathic pain models. In cancer, N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O/c1-16-10(4-5-14-16)11(17)15-9-3-2-7(12)6-8(9)13/h2-6H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQGSUCMJZBZOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-2-azepanecarboxamide](/img/structure/B5672865.png)
![3-cyclopropyl-5-[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,4-triazole](/img/structure/B5672873.png)
![2-benzyl-9-(N-methylglycyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5672893.png)
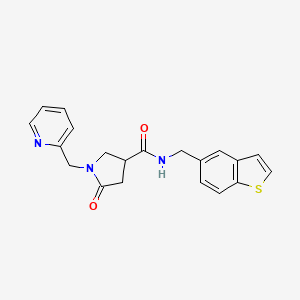
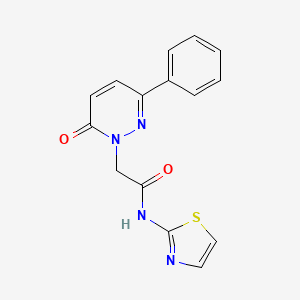
![5-ethyl-4-[4-(4-fluorophenoxy)piperidin-1-yl]pyrimidin-2-amine](/img/structure/B5672905.png)
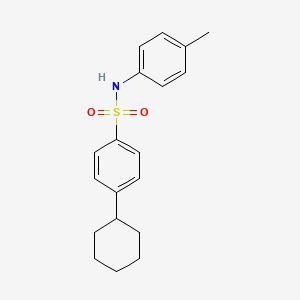
![N-[rel-(3R,4S)-4-isopropyl-1-(4-pyridinylmethyl)-3-pyrrolidinyl]-1-(methoxymethyl)cyclobutanecarboxamide dihydrochloride](/img/structure/B5672919.png)
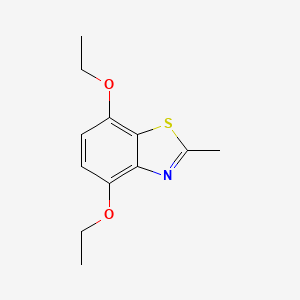
![N-[rel-(3R,4S)-4-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-3-(1H-1,2,4-triazol-1-yl)propanamide hydrochloride](/img/structure/B5672933.png)
![1-cyclohexyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5672945.png)
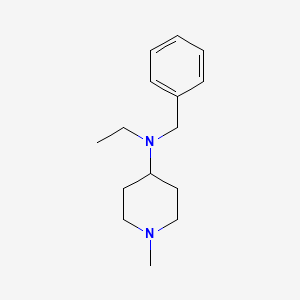
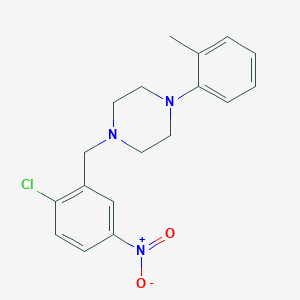
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5672974.png)